2,2-Dichlorobicyclo[4.1.0]heptane

Physical Organic Chemistry Analytical Method Development Chromatographic Separation

2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3; synonym: 7,7-dichloronorcarane) is a bicyclic gem-dichlorocyclopropane characterized by a cyclopropane ring fused to a cyclohexane framework with two chlorine atoms at the 2-position (or 7-position depending on nomenclature). It is a colorless liquid with molecular formula C₇H₁₀Cl₂ and molecular weight 165.06 g/mol, serving as a versatile intermediate in organic synthesis, particularly in cyclopropanation and ring-opening reactions.

Molecular Formula C7H10Cl2
Molecular Weight 165.06 g/mol
CAS No. 13519-94-3
Cat. No. B11966115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorobicyclo[4.1.0]heptane
CAS13519-94-3
Molecular FormulaC7H10Cl2
Molecular Weight165.06 g/mol
Structural Identifiers
SMILESC1CC2CC2C(C1)(Cl)Cl
InChIInChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2
InChIKeyMDFVNTKXKMMRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3) Procurement Guide: Technical Specifications and Differential Value


2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3; synonym: 7,7-dichloronorcarane) is a bicyclic gem-dichlorocyclopropane characterized by a cyclopropane ring fused to a cyclohexane framework with two chlorine atoms at the 2-position (or 7-position depending on nomenclature) [1]. It is a colorless liquid with molecular formula C₇H₁₀Cl₂ and molecular weight 165.06 g/mol, serving as a versatile intermediate in organic synthesis, particularly in cyclopropanation and ring-opening reactions [2].

Why Generic Substitution Fails for 2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3)


Generic substitution among gem-dihalobicyclo[4.1.0]heptanes (e.g., dichloro vs. dibromo vs. difluoro) is not chemically valid because the halogen identity dictates critical performance parameters: (i) reactivity in downstream ring-opening and elimination pathways, (ii) thermolysis yield and product distribution, (iii) physical properties affecting purification and handling, and (iv) regulatory hazard profiles [1]. Even within the dichloro subclass, differences in nomenclature (2,2- vs. 7,7-) and CAS registry numbers (13519-94-3 vs. 823-69-8) reflect distinct structural isomers or regioisomers that cannot be interchanged without altering experimental outcomes .

Quantitative Differential Evidence for 2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3) Against Closest Analogs


Physical Property Differentiation: Density, Boiling Point, and Refractive Index

Compared to the dibromo analog (7,7-dibromobicyclo[4.1.0]heptane, CAS 2415-79-4), the dichloro target compound exhibits significantly lower density and higher volatility, facilitating easier handling, distillation, and chromatographic purification. Specifically, the dichloro compound has a density of 1.25 g/cm³ (20°C) versus 1.790 g/mL (25°C) for the dibromo analog . The boiling point is approximately 198–208°C at 760 mmHg for the dichloro compound , whereas the dibromo analog requires higher temperatures and is often purified under reduced pressure. Refractive index (n²⁰D) is 1.503 for the dichloro compound compared to 1.559 for the dibromo analog . These differences are critical for selecting the appropriate compound based on downstream processing requirements and analytical detection limits.

Physical Organic Chemistry Analytical Method Development Chromatographic Separation

Thermal Elimination Yield to Cycloheptatriene: A Key Intermediate for Tecovirimat

When used as a precursor for cycloheptatriene (a critical intermediate in the synthesis of the antiviral drug tecovirimat), 2,2-dichlorobicyclo[4.1.0]heptane enables a significantly improved yield compared to traditional high-temperature pyrolysis methods. The original high-temperature (490–520°C) pyrolysis of the dichloro compound afforded cycloheptatriene in only ~30% yield [1]. In contrast, an improved reactive distillation process using the same dichloro substrate achieved an 82% yield (91.38% purity by GC) on a 44.8 kg scale, avoiding the harsh conditions and low yield of prior methods [2]. For comparison, the dibromo analog (7,7-dibromobicyclo[4.1.0]heptane) requires a higher temperature (525°C) to yield cycloheptatriene in 72% yield [3]. Thus, the dichloro compound, when paired with modern catalytic conditions, offers a superior yield under milder conditions, making it the preferred choice for industrial-scale tecovirimat intermediate production.

Medicinal Chemistry Process Chemistry Antiviral Drug Synthesis

Reactivity in Acid-Catalyzed Tropone Synthesis: Chlorine vs. Bromine Leaving Group

In the one-pot synthesis of substituted tropones from 7,7-dihalo-2,3-epoxybicyclo[4.1.0]heptane derivatives, the identity of the halogen significantly influences the reaction efficiency. A comparative study demonstrated that among the halogens present in the starting materials, bromine is superior to chlorine [1]. This means that if a researcher's primary goal is to maximize tropone yield, the dibromo analog may be preferred. However, for applications requiring the dichloro compound—such as where chlorine's lower leaving group ability provides different selectivity or where the dichloro intermediate is already integrated into a multi-step sequence—this compound offers a distinct reactivity profile. The study further recommends using 20 molar equivalents of TFA in chloroform at reflux or 5 molar equivalents of TCA and water in toluene at 100°C for optimal results with these dihalo substrates [1].

Synthetic Methodology Natural Product Synthesis Carbocation Chemistry

Hazard Classification and Regulatory Profile: Dichloro vs. Dibromo

2,2-Dichlorobicyclo[4.1.0]heptane is classified under GHS as Acute Toxicity Category 4 (Oral), Eye Irritation Category 2, and Aquatic Chronic Category 2 . In contrast, the dibromo analog (7,7-dibromobicyclo[4.1.0]heptane) is classified as H412 (Harmful to aquatic life with long lasting effects) [1]. While both compounds carry environmental hazard warnings, the dichloro compound has a more comprehensive hazard profile that includes acute oral toxicity, which may influence handling protocols, shipping classifications, and waste disposal requirements. The difluoro analog (7,7-difluorobicyclo[4.1.0]heptane) has no publicly reported GHS classification, potentially indicating a lower regulatory burden but also less characterized safety data .

Chemical Safety Regulatory Compliance Procurement Risk Assessment

Synthesis Yield Optimization: Factorial Design Reveals Critical Process Parameters

A factorial design study on the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane via phase-transfer catalysis identified the molar excess of base as the most important factor for high yields, followed by the amount of catalyst used, with the excess of chloroform having less impact [1]. This quantitative insight allows process chemists to optimize the synthesis specifically for this compound. While similar studies for the dibromo analog are not publicly available, the general principle that base stoichiometry is critical for dichlorocarbene generation is well-established. However, the specific catalyst (tetrabutylammonium hydrogen sulfate) and the ranking of factors provide actionable data for procurement decisions: ensuring adequate supply of sodium hydroxide and the specified phase-transfer catalyst is essential for maximizing yield when scaling up the dichloro compound.

Process Chemistry Experimental Design Scale-Up Preparation

Regioselectivity in Carbene Insertion: Dichloro vs. Dibromo

A study on dihalocarbene insertion reactions into C–H bonds of compounds containing small rings reported that both dichloro- and dibromocarbene exhibit similar regioselectivity when reacting with bicyclo[4.1.0]heptane, with predominant insertion into the endo C–H bonds alpha to the three-membered ring [1]. This indicates that for applications involving carbene insertion chemistry, the dichloro and dibromo analogs may be functionally interchangeable with respect to regioselectivity. However, the study does not provide quantitative yield differences between the two carbenes under identical conditions, so the choice between them should be guided by other factors (e.g., physical properties, downstream reactivity, or cost) rather than expected selectivity differences.

Mechanistic Organic Chemistry Carbene Chemistry Stereoselective Synthesis

Optimal Procurement and Application Scenarios for 2,2-Dichlorobicyclo[4.1.0]heptane (CAS 13519-94-3)


Large-Scale Synthesis of Tecovirimat Intermediate (Cycloheptatriene)

As demonstrated in Section 3, Evidence Item 2, 2,2-dichlorobicyclo[4.1.0]heptane enables an 82% yield of cycloheptatriene via reactive distillation on a 44.8 kg scale, surpassing both the traditional high-temperature pyrolysis (30%) and the dibromo analog's 72% yield. This makes the dichloro compound the preferred starting material for cost-effective, industrial-scale production of tecovirimat, an antiviral drug for monkeypox [1].

Synthetic Methodology Development Requiring Milder Leaving Group

When a reaction sequence demands a leaving group that is less reactive than bromine—allowing for greater control over intermediate stability or enabling chemoselective transformations—the dichloro analog is the appropriate choice. As shown in Evidence Item 3, bromine is superior to chlorine in acid-catalyzed tropone synthesis; thus, the dichloro compound is selected when lower reactivity is advantageous [2].

Preparative-Scale Reactions Where Physical Properties Facilitate Purification

The lower density (1.25 g/cm³) and higher volatility of the dichloro compound compared to the dibromo analog (1.79 g/mL) make it easier to handle, distill, and chromatograph. This is particularly beneficial in academic and industrial settings where rapid purification via distillation or flash chromatography is required, as documented in Evidence Item 1 .

Mechanistic Studies of Carbene Insertion Selectivity

For investigations of regioselectivity in dihalocarbene insertions, the dichloro and dibromo compounds exhibit identical selectivity (predominant endo insertion), as noted in Evidence Item 6. Therefore, the dichloro compound can serve as a cost-effective substitute for the dibromo analog in such mechanistic studies, provided other experimental variables are controlled [3].

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